2-(4-Heptylbenzoyl)-4-methylpyridine
Overview
Description
“2-(4-Heptylbenzoyl)-4-methylpyridine” is a chemical compound that is not widely documented. However, its components, such as “4-Heptylbenzoyl chloride”, are more commonly known1. The “4-Heptylbenzoyl chloride” is an organic building block1 with a linear formula of CH3(CH2)6C6H4COCl1.
Synthesis Analysis
The synthesis of “2-(4-Heptylbenzoyl)-4-methylpyridine” is not widely documented. However, “4-Heptylbenzoyl chloride” has been used in the synthesis of 3-O-acyl derivatives by reacting with betulinic acid1.Molecular Structure Analysis
The molecular structure of “2-(4-Heptylbenzoyl)-4-methylpyridine” is not widely documented. However, “4-Heptylbenzoyl chloride” has a molecular weight of 238.751 and its SMILES string is CCCCCCCc1ccc(cc1)C(Cl)=O1.Chemical Reactions Analysis
The chemical reactions involving “2-(4-Heptylbenzoyl)-4-methylpyridine” are not widely documented. However, “4-Heptylbenzoyl chloride” is known to react with betulinic acid to form 3-O-acyl derivatives1.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Heptylbenzoyl)-4-methylpyridine” are not widely documented. However, “4-Heptylbenzoyl chloride” is known to be a liquid at 20 degrees Celsius2. It has a specific gravity of 1.032 and a refractive index of 1.522.Scientific Research Applications
Supramolecular Associations
The study of hydrogen-bonded supramolecular associations in organic acid-base salts, involving compounds similar to 2-(4-Heptylbenzoyl)-4-methylpyridine, has revealed intricate molecular interactions. These interactions are crucial in the formation of 1D–3D framework structures due to various non-covalent interactions (Khalib et al., 2014).
Molecular and Crystal Structures
Research into the molecular and crystal structures of organic acid-base salts derived from compounds structurally related to 2-(4-Heptylbenzoyl)-4-methylpyridine has provided insights into their crystallization processes and the role of noncovalent interactions in crystal packing (Thanigaimani et al., 2015).
Hydrogenation and Hydrodesulfurization Studies
Studies have shown that compounds like 2-(4-Heptylbenzoyl)-4-methylpyridine can influence hydrogenation pathways in hydrodesulfurization processes. These findings are significant for understanding catalytic reactions in industrial chemistry (Egorova & Prins, 2004).
Electroluminescent Properties in Platinum Complexes
Research into the electroluminescent properties of mono-cyclometalated platinum complexes using related compounds has led to the development of materials with potential applications in light-emitting devices (Ionkin, Marshall, & Wang, 2005).
Corrosion Inhibition
The effect of 2-amino-4-methylpyridine, a compound similar to 2-(4-Heptylbenzoyl)-4-methylpyridine, on corrosion behavior in metals has been studied, indicating its potential as a corrosion inhibitor (Mert et al., 2014).
Electrophoretic Separation Optimization
Investigations into the optimization of pH for the electrophoretic separation of methylpyridines have implications for analytical chemistry techniques (Wren, 1991).
Safety And Hazards
The safety and hazards of “2-(4-Heptylbenzoyl)-4-methylpyridine” are not widely documented. However, “4-Heptylbenzoyl chloride” is known to cause severe skin burns and eye damage, and may cause respiratory irritation3. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical3.
Future Directions
The future directions of “2-(4-Heptylbenzoyl)-4-methylpyridine” are not widely documented. However, related compounds such as “2-(4-Heptylbenzoyl)-6-methoxypyridine” and “2-Acetoxy-4’-heptylbenzophenone” are available for purchase, suggesting potential applications in scientific research45.
properties
IUPAC Name |
(4-heptylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20(22)19-15-16(2)13-14-21-19/h9-15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASVOTSSNLJMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptylbenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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